molecular formula C19H20F3N3O B6642661 Azepan-1-yl-[2-[3-(trifluoromethyl)anilino]pyridin-3-yl]methanone

Azepan-1-yl-[2-[3-(trifluoromethyl)anilino]pyridin-3-yl]methanone

Cat. No. B6642661
M. Wt: 363.4 g/mol
InChI Key: DENFOHJHJDTSPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azepan-1-yl-[2-[3-(trifluoromethyl)anilino]pyridin-3-yl]methanone is a chemical compound that has been widely used in scientific research. It is a member of the pyridinyl anilino family of compounds, which have been shown to have a range of biological activities.

Mechanism of Action

The mechanism of action of Azepan-1-yl-[2-[3-(trifluoromethyl)anilino]pyridin-3-yl]methanone is not well understood. However, it is believed to act by inhibiting the activity of specific enzymes and proteins involved in disease pathways.
Biochemical and Physiological Effects:
Azepan-1-yl-[2-[3-(trifluoromethyl)anilino]pyridin-3-yl]methanone has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of disease. Additionally, it has been shown to have neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

Azepan-1-yl-[2-[3-(trifluoromethyl)anilino]pyridin-3-yl]methanone has several advantages for lab experiments. It is a potent inhibitor of specific enzymes and proteins, making it a useful tool for studying their role in disease pathways. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, its mechanism of action is not well understood, and it may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of Azepan-1-yl-[2-[3-(trifluoromethyl)anilino]pyridin-3-yl]methanone. One direction is to further investigate its mechanism of action and identify its specific targets in disease pathways. Another direction is to explore its potential as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. Additionally, it could be used as a tool for studying the role of specific biological pathways in disease. Finally, further research could be done to optimize its potency and selectivity as an inhibitor of specific enzymes and proteins.

Synthesis Methods

The synthesis of Azepan-1-yl-[2-[3-(trifluoromethyl)anilino]pyridin-3-yl]methanone involves the reaction of 3-(trifluoromethyl)aniline with 2-bromopyridine followed by the reaction of the resulting compound with azepan-1-ol. The final product is obtained after purification by column chromatography.

Scientific Research Applications

Azepan-1-yl-[2-[3-(trifluoromethyl)anilino]pyridin-3-yl]methanone has been used in a variety of scientific research applications. It has been shown to have potential as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. It has also been used as a tool for studying the role of various biological pathways in disease.

properties

IUPAC Name

azepan-1-yl-[2-[3-(trifluoromethyl)anilino]pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O/c20-19(21,22)14-7-5-8-15(13-14)24-17-16(9-6-10-23-17)18(26)25-11-3-1-2-4-12-25/h5-10,13H,1-4,11-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENFOHJHJDTSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=C(N=CC=C2)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.